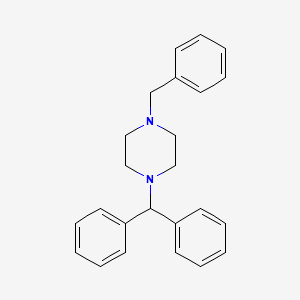![molecular formula C16H19N3O4S B6105728 N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of CaSR, which plays a crucial role in regulating calcium homeostasis. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases.
科学的研究の応用
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
作用機序
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide acts as a selective antagonist of CaSR, a G protein-coupled receptor that regulates calcium homeostasis. CaSR is expressed in various tissues, including parathyroid gland, kidney, bone, and cardiovascular system. Activation of CaSR by extracellular calcium ions leads to the release of intracellular calcium and activation of downstream signaling pathways. This compound blocks the binding of extracellular calcium ions to CaSR, thereby inhibiting CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
実験室実験の利点と制限
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for CaSR, which allows for specific targeting of CaSR-mediated signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of CaSR. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. One direction is the development of more potent and selective CaSR antagonists for therapeutic applications. Another direction is the investigation of the role of CaSR in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, the potential use of this compound as a diagnostic tool for CaSR-related diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves the reaction of 4-nitrobenzylamine with 3-bromopropylmethanesulfonate in the presence of potassium carbonate. The resulting product is then treated with phenyl isocyanate to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
特性
IUPAC Name |
N-[3-(4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-19(21)16-9-7-15(8-10-16)17-11-4-12-18-24(22,23)13-14-5-2-1-3-6-14/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVJBMUQNXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)
![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6105695.png)
![N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B6105764.png)
